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Compound of Interest

Compound Name: YM511

CAS No.: 148869-05-0

Cat. No.: B1684272

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vitro assessment of the specificity of YM511, a potent

non-steroidal aromatase inhibitor. Its performance is objectively compared with third-generation

alternatives, supported by available experimental data. This document is intended to assist

researchers and drug development professionals in evaluating YM511 for further investigation.

Executive Summary
YM511 demonstrates high potency and selectivity as an aromatase inhibitor in vitro. It

competitively inhibits human placental and rat ovarian aromatase with high affinity. Importantly,

YM511 exhibits a strong selectivity profile against other key steroidogenic enzymes, indicating

a lower potential for off-target effects related to steroid hormone synthesis compared to some

earlier generation inhibitors. While comprehensive screening against a broad panel of kinases

and other off-target proteins is not publicly available, the existing data on its primary target and

related enzymes underscore its specificity. This guide presents a comparative analysis of

YM511 against the widely used third-generation aromatase inhibitors: letrozole, anastrozole,

and exemestane.
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Data Presentation
Table 1: Comparative In Vitro Potency of Aromatase
Inhibitors

Compound Target Assay System IC50 (nM) Reference

YM511 Aromatase
Human Placental

Microsomes
0.12 [1]

Aromatase
Rat Ovarian

Microsomes
0.4 [1]

Letrozole Aromatase
Human Placental

Microsomes
1.1 [2]

Aromatase JEG-3 Cells Not specified [3]

Anastrozole Aromatase
Human Placental

Microsomes
1.1 [2]

Aromatase JEG-3 Cells Not specified [3]

Exemestane Aromatase
Human Placental

Microsomes
30 [2]

Aromatase JEG-3 Cells Not specified [3]

Note: IC50 values are highly dependent on the specific assay conditions. Data from different

sources should be compared with caution.

Table 2: In Vitro Specificity of YM511 Against Other
Steroidogenic Enzymes
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Enzyme Cell System IC50 of YM511

Fold
Selectivity vs.
Ovarian
Aromatase

Reference

Aldosterone

Production
Adrenal Cells >2.2 µM >5500 [1]

Cortisol

Production
Adrenal Cells >3.9 µM >9800 [1]

Testosterone

Production
Not specified >52 µM >130,000 [1]

Experimental Protocols
In Vitro Aromatase Inhibition Assay (Fluorometric
Method)
This protocol outlines a common method for assessing the in vitro inhibition of aromatase

activity.

1. Materials:

Recombinant human aromatase (CYP19A1)

Aromatase substrate (e.g., a fluorogenic probe)

NADPH regenerating system

Test compounds (YM511 and alternatives) dissolved in a suitable solvent (e.g., DMSO)

Assay buffer (e.g., phosphate buffer, pH 7.4)

96-well microplates (black, for fluorescence readings)

Fluorescence microplate reader

2. Procedure:
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Prepare a reaction mixture containing the assay buffer, recombinant human aromatase, and

the NADPH regenerating system.

Add varying concentrations of the test compounds (e.g., YM511, letrozole, anastrozole,

exemestane) to the wells of the microplate. Include a vehicle control (solvent only).

Initiate the enzymatic reaction by adding the aromatase substrate to all wells.

Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths

for the fluorogenic product.

Calculate the percentage of inhibition for each concentration of the test compound relative to

the vehicle control.

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the

compound concentration and fitting the data to a dose-response curve.
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Caption: Workflow for In Vitro Aromatase Inhibition Assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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